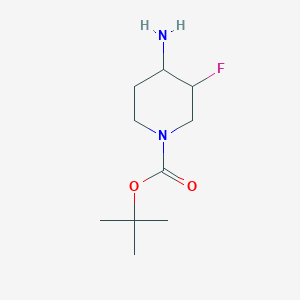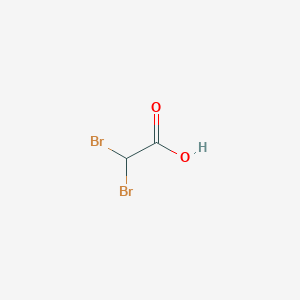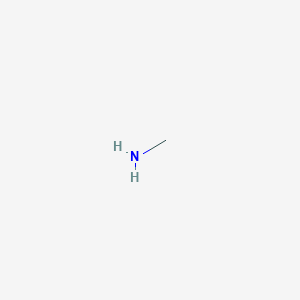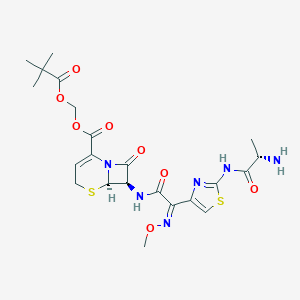
Formiate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-Trifluoroethyl formate is a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines . It is a clear slightly yellow liquid .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl formate can be found in various chemical databases . The linear formula is CF3CH2OC(O)H .Chemical Reactions Analysis
2,2,2-Trifluoroethyl formate is used as a reagent in the formylation of alcohols, amines, and N-hydroxylamines . It is also involved in the synthesis of 4-Cyano-1,2,3-triazoles and in the gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl formate is a clear slightly yellow liquid . It has a refractive index of less than 1.001 and a density of 1.317 g/mL at 25 °C . The molecular weight is 128.05 .Applications De Recherche Scientifique
Synthèse de composés fluorés
Formiate de 2,2,2-trifluoroéthyle: est un réactif précieux dans la synthèse de composés organiques fluorés. Son groupe trifluorométhyle unique confère des propriétés souhaitables telles qu'une lipophilie accrue et une stabilité métabolique aux produits finaux. Cela en fait un composé essentiel dans le développement de produits pharmaceutiques et agrochimiques où les molécules fluorées présentent souvent une activité biologique accrue .
Réactions de formylation
Ce composé sert d'agent formylant efficace pour les alcools et les amines. Il est particulièrement connu pour ses rendements élevés dans la N-formylation des hydroxylamines, ce qui constitue une étape cruciale dans la synthèse de divers intermédiaires organiques .
Solvant RMN
En raison de son groupe trifluorométhyle attracteur d'électrons, le This compound peut être utilisé comme solvant en spectroscopie de résonance magnétique nucléaire (RMN). Cette application est particulièrement utile dans l'étude des structures et des conformations des protéines .
Études de repliement des protéines
Les propriétés uniques du composé le rendent approprié pour une utilisation dans les études de repliement des protéines. Il peut agir comme un co-solvant, contribuant à stabiliser les structures protéiques pendant le processus de repliement, ce qui est essentiel pour comprendre la fonction et les interactions des protéines .
Fabrication de nylon
This compound: peut être impliqué dans la fabrication de nylon et d'autres polymères synthétiques. Son incorporation dans les chaînes de polymères peut conduire à des matériaux présentant une résistance accrue aux solvants et aux produits chimiques .
Synthèse d'acides aminés fluorés
Il est également utilisé comme réactif dans la synthèse d'acides aminés fluorés. Ces acides aminés sont importants dans l'étude des peptides et des protéines, car ils peuvent imiter les acides aminés naturels tout en offrant une stabilité supplémentaire ou en modifiant les interactions protéiques .
Catalyse par transfert de phase
En catalyse par transfert de phase, le This compound peut être utilisé pour introduire des groupes fluorés dans les molécules organiques. Cette technique est largement utilisée en synthèse organique pour améliorer la réactivité des réactifs anioniques .
Recherche sur les acides hydroxamiques
Le composé trouve une application dans la préparation nantiosélective d'acides N-arylhydroxamiques cycliques. Ces composés ont une importance pharmacologique significative et sont utilisés dans le développement de divers agents thérapeutiques .
Mécanisme D'action
Target of Action
The primary targets of 2,2,2-Trifluoroethyl formate are alcohols, amines, and N-hydroxylamines . These compounds have active sites that can interact with 2,2,2-Trifluoroethyl formate, leading to a formylation reaction .
Mode of Action
2,2,2-Trifluoroethyl formate interacts with its targets through a formylation reaction . In this reaction, the formate group of 2,2,2-Trifluoroethyl formate is transferred to the target molecule, resulting in a formylated product .
Biochemical Pathways
The formylation reaction involving 2,2,2-Trifluoroethyl formate and its targets can be part of various biochemical pathways. The exact pathways and their downstream effects can depend on the specific target molecule. The formylation reaction generally leads to the production ofN-formylated products , which can participate in further biochemical reactions.
Result of Action
The result of the action of 2,2,2-Trifluoroethyl formate is the formation of N-formylated products . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they are involved in.
Safety and Hazards
2,2,2-Trifluoroethyl formate is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a sealed container in a dry room .
Relevant Papers Several papers have been published on the use of 2,2,2-Trifluoroethyl formate in chemical reactions . These papers discuss its use as a reagent in the formylation of alcohols, amines, and N-hydroxylamines , and in the synthesis of 4-Cyano-1,2,3-triazoles and in the gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl formate is primarily used as a reagent for the formylation of alcohols and amines . It interacts with these biomolecules to produce high yields of the N-formylated product
Cellular Effects
Given its role in the formylation of alcohols and amines, it may influence cellular function by altering the structure and function of these biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2,2,2-Trifluoroethyl formate involves the formylation of alcohols and amines . This process likely involves binding interactions with these biomolecules, leading to changes in their structure and function .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)1-8-2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFROQYMUICGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185859 | |
| Record name | 2,2,2-Trifluoroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32042-38-9 | |
| Record name | 2,2,2-Trifluoroethyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)










